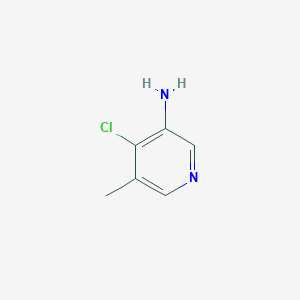
4-Chloro-5-methylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methylpyridin-3-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylpyridin-3-amine typically involves the chlorination of 5-methylpyridin-3-amine. One common method includes the reaction of 5-methylpyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the 4-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Chloro-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 4-chloro-5-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce 4-chloro-5-methylpyridine-3-carboxylic acid.
- Reduction reactions can yield 4-chloro-5-methylpyridine.
科学研究应用
4-Chloro-5-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4-Chloro-5-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
相似化合物的比较
4-Chloro-2-methylpyridine: Similar structure but with the chlorine atom at the 2-position.
5-Chloro-2-methylpyridine: Chlorine atom at the 5-position.
4-Chloro-3-methylpyridine: Chlorine atom at the 4-position and methyl group at the 3-position.
Uniqueness: 4-Chloro-5-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives.
属性
分子式 |
C6H7ClN2 |
|---|---|
分子量 |
142.58 g/mol |
IUPAC 名称 |
4-chloro-5-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-9-3-5(8)6(4)7/h2-3H,8H2,1H3 |
InChI 键 |
JQNQEFSRVMXCAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC(=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















